BenchChemオンラインストアへようこそ!

8-Chloro-dibenz[b,f]-[1,4]oxazepine

Prostaglandin EP1 receptor Analgesia Chemical Intermediate

8-Chloro-dibenz[b,f]-[1,4]oxazepine (CAS 2244-62-4) is the critical, chlorinated dibenzoxazepine scaffold required for synthesizing potent EP1 prostanoid receptor antagonists such as SC-51089 and SC-51322. The 8-chloro substitution is not optional—it is the essential determinant of high-affinity binding (Ki = 13.8 nM for SC-51322). Using the unsubstituted core (CAS 257-07-8) or alternate halogen positions will derail your SAR program. This intermediate provides a direct, patent-backed route to novel analgesic and anti-inflammatory agents, eliminating the risk and cost of a de novo SAR campaign. Secure the correct starting material for your EP1-targeted research.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
Cat. No. B8707235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-dibenz[b,f]-[1,4]oxazepine
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-5-6-13-11(7-10)15-8-9-3-1-2-4-12(9)16-13/h1-8H
InChIKeyRTQDEGQPODPWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-dibenz[b,f]-[1,4]oxazepine: Core Scaffold and Procurement Specifications


8-Chloro-dibenz[b,f]-[1,4]oxazepine (CAS 2244-62-4) is a tricyclic organic compound defined by its dibenzoxazepine core with a single chlorine substituent at the 8-position. It is a white to off-white crystalline solid with a molecular formula of C13H8ClNO and a molecular weight of 229.66 g/mol . While this compound is not a drug itself, it serves as the essential and foundational intermediate for synthesizing a series of potent and selective EP1 prostanoid receptor antagonists, including SC-51089, SC-19220, and SC-51322 [1][2]. The core scaffold is documented in multiple patents as the starting point for developing new analgesic and anti-inflammatory agents [3].

8-Chloro-dibenz[b,f]-[1,4]oxazepine: Why the Specific 8-Chloro Substitution is Non-Negotiable for EP1 Antagonist Development


Procurement of a generic or unsubstituted dibenzoxazepine scaffold (e.g., CAS 257-07-8) is a false economy for programs targeting the prostaglandin EP1 receptor. The 8-chloro substitution on the dibenzoxazepine core is a critical determinant of the pharmacological activity of its downstream products. This specific substitution pattern is essential for the high-affinity binding and functional antagonism observed in potent EP1 antagonists like SC-51089 (Ki = 1.3 µM) and SC-51322 (Ki = 13.8 nM) . Synthesis using the correct 8-chloro intermediate is the established and most efficient path to these high-value compounds [1]. Altering the halogen position (e.g., 2- or 7-chloro) or using the unsubstituted core would necessitate a new and unproven structure-activity relationship (SAR) campaign, incurring significant risk, time, and cost.

Quantitative Evidence for 8-Chloro-dibenz[b,f]-[1,4]oxazepine: A Comparator-Based Selection Guide


Essential Scaffold for High-Potency EP1 Antagonists

The 8-chloro-dibenzoxazepine core is a prerequisite for the high EP1 receptor binding affinity observed in the most advanced analogs. The derivative SC-51322, synthesized directly from this scaffold, is the most potent PGE2 antagonist in its chemical series with a pA2 of 8.1, significantly exceeding earlier analogs [1]. Another derivative, SC-51089, also based on this core, demonstrates nanomolar affinity (Ki = 13.8 nM) for the EP1 receptor, establishing the value of this specific intermediate .

Prostaglandin EP1 receptor Analgesia Chemical Intermediate

In Vivo Analgesic Efficacy of 8-Chloro Scaffold Derivatives

The in vivo analgesic efficacy of compounds built on the 8-chloro core confirms the scaffold's relevance beyond in vitro assays. The derivative SC-51089 demonstrates significant antinociceptive activity in a mouse model with a subcutaneous ED50 of 6.3 mg/kg . Further optimization of the side chain led to SC-51322, which is significantly more potent, with an analgesic ED50 of just 0.9 mg/kg [1].

In vivo Pharmacology Analgesia EP1 Antagonist

Receptor Subtype Selectivity Driven by the 8-Chloro Core

The 8-chloro-dibenzoxazepine core contributes to the high receptor subtype selectivity observed in its derivatives. SC-51089, for instance, exhibits a >75-fold selectivity window for the EP1 receptor (Ki = 1.3 µM) over the EP2 receptor (Ki = 61.1 µM) and even greater selectivity over EP4 (>100 µM) . This selectivity profile is critical for reducing potential off-target effects associated with other prostanoid receptors.

Receptor Selectivity EP1 Antagonist Pharmacology

Scalable Synthesis Routes Established in Patent Literature

The synthetic utility of the 8-chloro core is well-documented in multiple patents that describe scalable methods for its production and subsequent functionalization [1][2]. One such method details the synthesis of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine, a direct precursor, in a 68.1% yield, demonstrating a practical route to the core scaffold . This established synthetic tractability contrasts with the often-unexplored synthetic routes for other halogenated regioisomers.

Organic Synthesis Scale-up Process Chemistry

Primary Research & Industrial Applications for 8-Chloro-dibenz[b,f]-[1,4]oxazepine


Synthesis of Potent and Selective EP1 Antagonist Tool Compounds

This scaffold is the established starting material for creating a series of research tools to study the role of the EP1 receptor in pain and inflammation. Synthesizing SC-51089 (Ki = 1.3 µM) or SC-51322 (Ki = 13.8 nM) from this intermediate provides researchers with high-quality, selective probes with proven in vivo activity (ED50 of 0.9-6.3 mg/kg) .

Core Intermediate for Analgesic Drug Discovery Programs

The 8-chloro-dibenzoxazepine core is the foundation of a patented class of analgesic agents. For pharmaceutical R&D, it offers a direct route to explore new chemical entities (NCEs) based on a scaffold with a well-understood SAR around the EP1 receptor. The existence of multiple patents citing this intermediate as a key building block de-risks the chemical synthesis aspect of a drug discovery project [1].

Process Chemistry and Scale-Up Research

Due to its established synthesis routes described in the literature and patents, this compound is an ideal candidate for process chemistry studies. Researchers can use the published 68.1% yield for a key precursor as a benchmark for optimizing reaction conditions, exploring alternative catalysts, or developing greener synthetic pathways for the dibenzoxazepine class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-dibenz[b,f]-[1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.